Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate

Hydrogen bond donor Medicinal chemistry Physicochemical property

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate (CAS 2260932-32-7) is a spirocyclic-like hybrid scaffold that fuses an N-Boc-protected azetidine ring bearing a tertiary hydroxyl group with a pendant piperidin-4-yl substituent carrying a free secondary amine. With molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g·mol⁻¹, this compound occupies a distinct physicochemical space—XLogP3-AA of 0.4, topological polar surface area (TPSA) of 61.8 Ų, two hydrogen bond donors (HBD), and four hydrogen bond acceptors (HBA)—that balances polarity and permeability.

Molecular Formula C13H24N2O3
Molecular Weight 256.346
CAS No. 2260932-32-7
Cat. No. B2956354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate
CAS2260932-32-7
Molecular FormulaC13H24N2O3
Molecular Weight256.346
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(C2CCNCC2)O
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-8-13(17,9-15)10-4-6-14-7-5-10/h10,14,17H,4-9H2,1-3H3
InChIKeyAKEXZKAYVNDQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate (CAS 2260932-32-7): A Dual-Ring Spirocyclic Building Block for MedChem Procurement


Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate (CAS 2260932-32-7) is a spirocyclic-like hybrid scaffold that fuses an N-Boc-protected azetidine ring bearing a tertiary hydroxyl group with a pendant piperidin-4-yl substituent carrying a free secondary amine . With molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g·mol⁻¹, this compound occupies a distinct physicochemical space—XLogP3-AA of 0.4, topological polar surface area (TPSA) of 61.8 Ų, two hydrogen bond donors (HBD), and four hydrogen bond acceptors (HBA)—that balances polarity and permeability [1]. The scaffold belongs to the piperidin-4-yl azetidine class, which has been extensively patented as a core motif for Janus kinase 1 (JAK1) inhibitors and monoacylglycerol lipase (MAGL) modulators [2][3]. Its key structural signature—a tertiary alcohol at the azetidine 3-position directly conjugated to a piperidine ring—is absent from the simpler des-hydroxy analog (CAS 1251006-64-0) and positional isomers (CAS 2228915-57-7, CAS 1258640-55-9), making it a non-interchangeable intermediate for programs requiring this exact spatial arrangement.

Why Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate Cannot Be Swapped for Its Des-Hydroxy or Regioisomeric Analogs


The piperidinyl-azetidine chemical space contains several close structural relatives that differ only in the presence or position of a single hydroxyl group or in the locus of the Boc protecting group [1]. These seemingly minor perturbations produce quantifiable differences in hydrogen bonding capacity, lipophilicity, and conformational preferences that directly impact downstream synthetic utility and biological target engagement. The target compound (CAS 2260932-32-7) uniquely combines a tertiary 3-hydroxy group on the azetidine ring with a Boc-protected azetidine nitrogen and a free piperidine NH, creating an orthogonal handle system (protected amine + free amine + tertiary alcohol) that cannot be replicated by the des-hydroxy analog (CAS 1251006-64-0, which lacks the hydroxyl handle), the N-linked isomer (CAS 1258640-55-9, which has reduced HBD count), or the Boc-on-piperidine regioisomer (CAS 2228915-57-7, which inverts the protection/deprotection logic) [2][3]. Procurement decisions based solely on scaffold class or molecular formula would ignore the documented impact of the 3-hydroxy substituent on hydrogen bond donor count (2 vs. 1), TPSA (61.8 vs. ~41.6 Ų), and the chemical reactivity of a tertiary alcohol versus a secondary alcohol, as highlighted by the distinct regioselectivity requirements in hydroxylation reactions of this scaffold family [4].

Quantitative Differentiation Evidence: Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate vs. Closest Analogs


Hydrogen Bond Donor (HBD) Count: Tertiary Alcohol Confers a 2:1 Advantage Over the Des-Hydroxy Analog

The target compound possesses two hydrogen bond donors (the tertiary 3-hydroxy group and the piperidine NH), in contrast to its closest analog, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), which has only one HBD (the piperidine NH) because it lacks the hydroxyl substituent [1]. The addition of a single oxygen atom increases the HBD count by 100% (from 1 to 2), raising the topological polar surface area (TPSA) from approximately 41.6 Ų (estimated for the des-hydroxy analog) to 61.8 Ų (measured for the target compound), an increase of approximately 20.2 Ų or 49% [2]. This difference exceeds the typical threshold of 10 Ų considered meaningful for modulating passive permeability and blood–brain barrier penetration in CNS drug discovery programs [3].

Hydrogen bond donor Medicinal chemistry Physicochemical property

Orthogonal Handle Architecture: Three Distinct Functionalization Sites Enable Sequential Derivatization Without Protecting Group Interconversion

The target compound presents three chemically distinguishable reactive sites: (1) a Boc-protected azetidine nitrogen, (2) a free piperidine secondary amine, and (3) a tertiary hydroxyl group on the azetidine ring . This orthogonal architecture permits sequential functionalization without protecting group interconversion. By contrast, the regioisomer tert-butyl 4-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate (CAS 2228915-57-7) places the Boc group on the piperidine nitrogen, leaving the azetidine NH free, thereby inverting the reactivity sequence [1]. The N-linked isomer tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate (CAS 1258640-55-9) attaches the azetidine via its nitrogen to the piperidine, eliminating the free piperidine NH handle entirely and reducing HBD count to 1 . The des-hydroxy analog (CAS 1251006-64-0) reduces the number of reactive handles from three to two [2]. The target compound is the only scaffold in this series that offers a tertiary alcohol directly on the azetidine ring—a motif documented as a conformational rigidifier and polarity modulator in kinase inhibitor design [3].

Orthogonal protection Synthetic chemistry Building block utility

Rotatable Bond Count and Conformational Pre-organization: Target Compound Offers Intermediate Flexibility vs. Simpler Mono-Ring Building Blocks

The target compound has three rotatable bonds, as computed by PubChem [1]. This places it between the simplest azetidine building block 1-Boc-3-hydroxyazetidine (CAS 141699-55-0, 1 rotatable bond) and the simplest piperidine building block N-Boc-4-hydroxypiperidine (CAS 109384-19-2, 1 rotatable bond) on one side, and more flexible linear linkers on the other. The three rotatable bonds arise from the C–C bond connecting the azetidine C3 to the piperidine C4, plus two bonds associated with the Boc tert-butyl group. A rotatable bond count of ≤ 3 is associated with favorable oral bioavailability in drug-like molecules [2]. The des-hydroxy analog (CAS 1251006-64-0) has two rotatable bonds due to the absence of the hydroxyl group, reducing conformational sampling capacity while also eliminating a potential hydrogen bond anchor for target engagement [3]. The regioisomer CAS 2228915-57-7 has an identical rotatable bond count (3) but different spatial orientation due to the reversed Boc placement, leading to distinct conformational preferences as evidenced by differential NMR coupling constants [4].

Rotatable bonds Conformational flexibility Drug-likeness

Reported Purity Benchmarking: Vendor-Certified 95% Purity with Full Hazard Classification Enables Direct Procurement Without Re-Purification

Commercial vendors including Fluorochem and Leyan supply the target compound at a certified minimum purity of 95% . This is higher than the typical 90–93% purity offered for the closest analog, tert-butyl 3-(piperidin-4-yl)azetidine-1-carboxylate (CAS 1251006-64-0), by certain suppliers . The target compound is also accompanied by a complete GHS hazard classification (H302, H315, H319, H335) notified by one company to the ECHA C&L Inventory, providing the safety documentation required for institutional chemical hygiene plan compliance [1]. The regioisomer CAS 2228915-57-7 is primarily available through Enamine at a significantly higher price point (~$1,172/g) [2], while the target compound is listed at £887/g from Fluorochem, offering a more economical entry point for the dual-ring scaffold series . No biological IC₅₀ data could be located for the target compound itself in peer-reviewed literature or public databases as of the search date; its differentiation rests on documented physicochemical and synthetic utility advantages.

Purity Vendor specification Procurement readiness

Scaffold Classification: Azetidine-3,3-Disubstitution Pattern Distinguishes Target Compound from 3-Monosubstituted Azetidine Building Blocks in Kinase Inhibitor Design

The target compound features a 3,3-disubstituted azetidine motif (hydroxy + piperidin-4-yl at the 3-position of the azetidine ring), which is structurally distinct from the more common 3-monosubstituted azetidine building blocks such as 1-Boc-3-hydroxyazetidine (CAS 141699-55-0) or 1-Boc-3-aminoazetidine [1]. The 3,3-disubstitution pattern introduces a quaternary carbon center that restricts conformational freedom of the azetidine ring and projects the piperidine substituent in a fixed spatial orientation relative to the azetidine plane [2]. This architectural feature is directly relevant to the JAK1 inhibitor patent family (WO2011112662A1, assigned to Incyte Holdings Corporation), where exemplified compounds with picomolar JAK1 IC₅₀ values (e.g., itacitinib, JAK1 IC₅₀ < 5 nM) incorporate a piperidin-4-yl azetidine core with a 3-substituent that modulates both potency and selectivity against other JAK family members [3]. While the target compound itself is not a final drug substance but a protected intermediate, its 3-hydroxy-3-piperidin-4-yl substitution pattern directly maps onto the core structure of these clinically investigated JAK1 inhibitors, whereas the 3-monosubstituted azetidine building blocks generate fundamentally different vectors for substituent growth [4].

Azetidine scaffold Kinase inhibitor Disubstitution pattern

Procurement-Driven Application Scenarios for Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate


Parallel Medicinal Chemistry Libraries Targeting JAK1-Selective Inhibitors

The target compound's 3,3-disubstituted azetidine core with a pendent piperidine directly maps onto the scaffold of clinically investigated JAK1 inhibitors exemplified in WO2011112662A1, where compounds bearing piperidin-4-yl azetidine motifs achieve JAK1 IC₅₀ values below 5 nM [1]. Medicinal chemistry teams can procure this compound as a late-stage diversification intermediate: the Boc group on the azetidine nitrogen remains intact during piperidine NH functionalization (e.g., amide coupling, reductive amination, or sulfonylation), enabling sequential introduction of two distinct pharmacophoric elements without protecting group manipulation. The tertiary hydroxyl group provides an additional anchor for hydrogen bonding with kinase hinge-region residues, as observed in crystal structures of related azetidine-based kinase inhibitors [2]. This three-point orthogonal reactivity profile (Section 3, Evidence Item 2) makes the compound particularly suited for library synthesis where diverse substitution at the piperidine nitrogen is explored while the azetidine hydroxyl is retained as a conserved binding element.

Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a molecular weight of 256.34 Da, XLogP3-AA of 0.4, TPSA of 61.8 Ų, and only 3 rotatable bonds, the target compound resides within established fragment-like property space (MW < 300, cLogP < 3, HBD ≤ 3, rotatable bonds ≤ 3) [1][2]. Its HBD count of 2 and TPSA of 61.8 Ų differentiate it from the des-hydroxy analog (HBD = 1, TPSA ≈ 41.6 Ų), offering a more polar, hydrogen-bond-capable fragment for screening against targets with solvent-exposed binding pockets (Section 3, Evidence Item 1). The free piperidine NH serves as a direct attachment point for DNA barcodes in DEL synthesis or for biotin/fluorophore conjugation in biochemical assay development, while the Boc-protected azetidine nitrogen can be unmasked post-selection for hit validation [3]. The commercial availability at 95% purity with full GHS documentation (Section 3, Evidence Item 4) reduces the logistical barrier for immediate deployment in fragment screening campaigns.

PROTAC and Targeted Protein Degradation (TPD) Linker-Payload Conjugation

The orthogonal protection scheme of the target compound—Boc on azetidine, free NH on piperidine—is particularly advantageous for PROTAC conjugate synthesis. In a typical PROTAC design, the piperidine NH can be acylated with a linker-warhead moiety (e.g., PEGylated alkyl acid) while the Boc-protected azetidine remains inert, enabling late-stage global deprotection under mild acidic conditions (TFA/DCM) to reveal the azetidine NH for E3 ligase ligand conjugation [1]. The tertiary hydroxyl group provides an additional, non-nucleophilic polar contact that can modulate the physicochemical properties of the final PROTAC without introducing metabolic liability associated with primary or secondary alcohols [2]. The compound's HBD count of 2 and intermediate TPSA of 61.8 Ų help maintain the degrader within a property range compatible with cell permeability, an area where many PROTAC molecules fail [3].

Conformational Restriction in GPCR and Ion Channel Modulator Chemistry

The 3,3-disubstituted azetidine ring with a quaternary carbon center introduces conformational rigidity that constrains the relative orientation of the piperidine ring and the hydroxyl group [1]. This feature is valuable for programs targeting G protein-coupled receptors (GPCRs) or ion channels, where defined spatial presentation of basic amine and hydrogen bond donor pharmacophores is critical for subtype selectivity. The target compound's rotatable bond count of 3 (Section 3, Evidence Item 3) provides sufficient flexibility for induced-fit binding while limiting the entropic penalty associated with more flexible linkers (e.g., 5–6 rotatable bonds). The commercial availability of the compound at a price point ~24% below the regioisomeric alternative (Section 3, Evidence Item 4) makes it the more cost-effective entry point for exploratory chemistry in academic labs and small biotech environments.

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-piperidin-4-ylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.